2-O-Methyl-alpha-D-N-acetylneuraminic acid 2-O-Methyl-alpha-D-N-acetylneuraminic acid
Brand Name: Vulcanchem
CAS No.: 50930-22-8
VCID: VC20752007
InChI: InChI=1S/C12H21NO9/c1-5(15)13-8-6(16)3-12(21-2,11(19)20)22-10(8)9(18)7(17)4-14/h6-10,14,16-18H,3-4H2,1-2H3,(H,13,15)(H,19,20)/t6-,7-,8-,9-,10?,12-/m1/s1
SMILES: CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC)O
Molecular Formula: C₁₂H₂₁NO₉
Molecular Weight: 323.3 g/mol

2-O-Methyl-alpha-D-N-acetylneuraminic acid

CAS No.: 50930-22-8

Cat. No.: VC20752007

Molecular Formula: C₁₂H₂₁NO₉

Molecular Weight: 323.3 g/mol

* For research use only. Not for human or veterinary use.

2-O-Methyl-alpha-D-N-acetylneuraminic acid - 50930-22-8

Specification

CAS No. 50930-22-8
Molecular Formula C₁₂H₂₁NO₉
Molecular Weight 323.3 g/mol
IUPAC Name (2R,4R,5R)-5-acetamido-4-hydroxy-2-methoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
Standard InChI InChI=1S/C12H21NO9/c1-5(15)13-8-6(16)3-12(21-2,11(19)20)22-10(8)9(18)7(17)4-14/h6-10,14,16-18H,3-4H2,1-2H3,(H,13,15)(H,19,20)/t6-,7-,8-,9-,10?,12-/m1/s1
Standard InChI Key NJRVVFURCKKXOD-KESNGRBQSA-N
Isomeric SMILES CC(=O)N[C@@H]1[C@@H](C[C@@](OC1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC)O
SMILES CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC)O
Canonical SMILES CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator